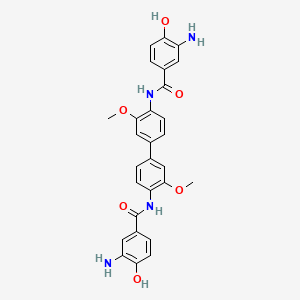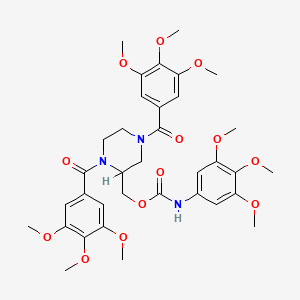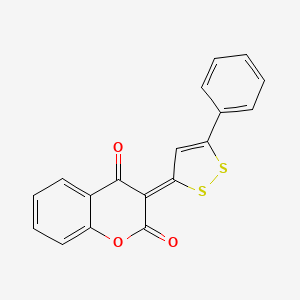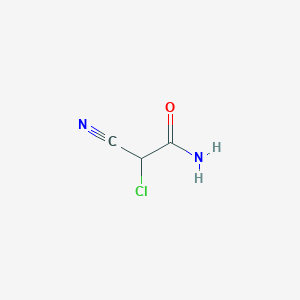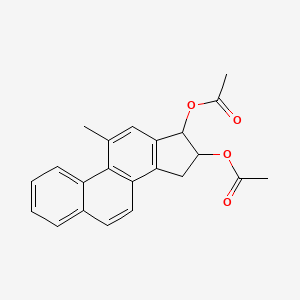
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C15H23NO3 It is characterized by the presence of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 3-position, and an acetamide group attached to a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and hexylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with hexylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is acetylated using acetic anhydride to yield Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-.
Industrial Production Methods
Industrial production of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-: Unique due to the presence of both hydroxy and methoxy groups on the benzene ring.
Benzeneacetamide, N-hexyl-4-hydroxy-: Lacks the methoxy group, which may affect its chemical and biological properties.
Benzeneacetamide, N-hexyl-3-methoxy-: Lacks the hydroxy group, which may influence its reactivity and interactions.
Uniqueness
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is unique due to the combination of hydroxy and methoxy groups on the benzene ring, which can enhance its reactivity and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
150988-93-5 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N-hexyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO3/c1-3-4-5-6-9-16-15(18)11-12-7-8-13(17)14(10-12)19-2/h7-8,10,17H,3-6,9,11H2,1-2H3,(H,16,18) |
Clave InChI |
GJUYFQPGFHICQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




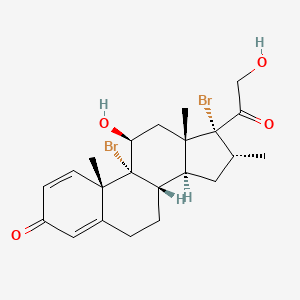
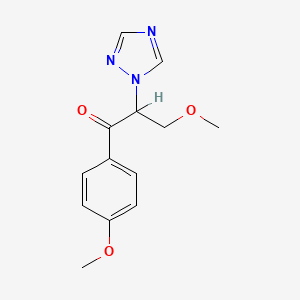

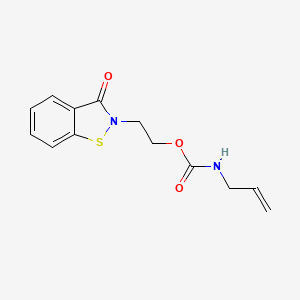
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
